molecular formula C16H20N2O5S B12376496 Gsk_wrn3

Gsk_wrn3

Cat. No.: B12376496
M. Wt: 352.4 g/mol
InChI Key: NVIXFLSBGMVBNO-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK_WRN3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure consistent quality and scalability. The compound is typically stored at -20°C in powder form and at -80°C in solution to maintain stability .

Chemical Reactions Analysis

Types of Reactions

GSK_WRN3 primarily undergoes covalent binding reactions with specific residues in proteins. It is known to form a covalent bond with the cysteine 727 residue of the WRN protein . This selective binding is crucial for its inhibitory activity.

Common Reagents and Conditions

The common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 . These reagents help in dissolving the compound and facilitating its interaction with target proteins.

Major Products Formed

The major product formed from the reaction of this compound with the WRN protein is a covalently bound complex that inhibits the protease activity of WRN. This inhibition leads to increased DNA double-strand breaks and cell growth inhibition in MSI tumor cells .

Scientific Research Applications

GSK_WRN3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

GSK_WRN3 exerts its effects by selectively inhibiting the WRN protease. It forms a covalent bond with the cysteine 727 residue of the WRN protein, leading to the inhibition of its protease activity . This inhibition results in increased DNA double-strand breaks and reduced growth support for MSI tumor cells . The molecular targets and pathways involved include the WRN protein and its associated DNA repair mechanisms.

Properties

Molecular Formula

C16H20N2O5S

Molecular Weight

352.4 g/mol

IUPAC Name

6-cyclohexyl-N-[(3R)-1,1-dioxo-2,3-dihydrothiophen-3-yl]-5-hydroxy-2-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C16H20N2O5S/c19-13-8-12(15(20)17-11-6-7-24(22,23)9-11)16(21)18-14(13)10-4-2-1-3-5-10/h6-8,10-11,19H,1-5,9H2,(H,17,20)(H,18,21)/t11-/m1/s1

InChI Key

NVIXFLSBGMVBNO-LLVKDONJSA-N

Isomeric SMILES

C1CCC(CC1)C2=C(C=C(C(=O)N2)C(=O)N[C@H]3CS(=O)(=O)C=C3)O

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C(=O)N2)C(=O)NC3CS(=O)(=O)C=C3)O

Origin of Product

United States

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